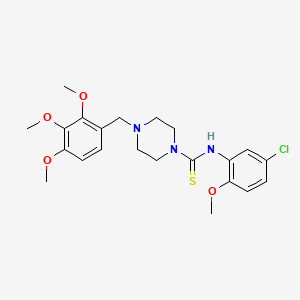

![molecular formula C16H18N2O2 B4626591 N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)

N-[1-(4-ethoxyphenyl)ethyl]nicotinamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-[1-(4-ethoxyphenyl)ethyl]nicotinamide and related compounds involves complex organic reactions, often starting from nicotinic acid or its derivatives. For instance, nicotinic acid has been utilized as a starting material to design and synthesize a series of N-(arylmethoxy)-2-chloronicotinamides with observed herbicidal activity (Yu et al., 2021). Another approach involves the reaction of ethylene oxide with nicotinamide, leading to various derivatives through nucleophilic addition (Windmueller et al., 1959).

Molecular Structure Analysis

The molecular structure of similar nicotinamide derivatives has been determined through techniques such as X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy, revealing insights into their conformation and electronic structure. Studies like those by Cobo et al. (2008) on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate demonstrate almost identical bond lengths and molecular conformations between related compounds, although they adopt different crystal structures (Cobo et al., 2008).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of ethylene oxide with nicotinamide yields derivatives through a mechanism involving nucleophilic attack, demonstrating the reactive nature of these compounds towards electrophiles (Windmueller et al., 1959).

Wissenschaftliche Forschungsanwendungen

Inhibitory Effects on Drug Metabolism

Research has shown that nicotinamide and related compounds can influence drug metabolism in the liver. For example, studies on the inhibitory effects of various substances on drug metabolism by liver microsomes highlight the role of nicotinamide in altering the apparent mechanism of inhibition for different drugs. This indicates a potential application in understanding and modulating drug interactions and metabolism in the liver H. Sasame, J. Gillette, 1970.

Fluorescent Analog Development

Nicotinamide has been utilized to create fluorescent analogs, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, which is a fluorescent analog of the coenzyme nicotinamide adenine dinucleotide (NAD+). This development is crucial for biochemical research, allowing for the study of enzyme-catalyzed reactions and cellular processes with greater specificity and sensitivity J. Barrio, J. Secrist, N. Leonard, 1972.

Anticancer Properties

A series of N-phenyl nicotinamides has been identified as a new class of potent inducers of apoptosis in cancer research. These compounds, through structure-activity relationship (SAR) studies, have shown significant potential in inhibiting the growth of cancer cells and inducing apoptosis, highlighting their application in developing novel anticancer agents S. Cai et al., 2003.

Herbicidal Activity

In the field of agricultural chemistry, nicotinamide derivatives have been synthesized and evaluated for their herbicidal activity. Some compounds showed excellent activity against specific weeds, offering a foundation for developing new herbicides based on the structure of nicotinamide. This research is vital for creating more effective and possibly environmentally friendly agricultural chemicals Chen Yu et al., 2021.

Corrosion Inhibition

Nicotinamide derivatives have also been investigated for their corrosion inhibition effects on metals in acidic environments. Such studies are crucial for industries where metal corrosion can lead to significant economic losses and safety hazards. The findings suggest that nicotinamide derivatives can serve as effective corrosion inhibitors, potentially leading to their application in industrial processes and materials protection M. P. Chakravarthy et al., 2014.

Eigenschaften

IUPAC Name |

N-[1-(4-ethoxyphenyl)ethyl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-3-20-15-8-6-13(7-9-15)12(2)18-16(19)14-5-4-10-17-11-14/h4-12H,3H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRUGIUYXRZYEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(4-ethoxyphenyl)ethyl]pyridine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxybenzoyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4626545.png)

![3-chlorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B4626558.png)

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)

![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)

![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)

![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)

![3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)